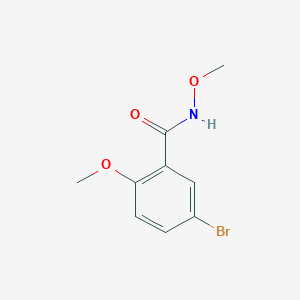

5-Bromo-N,2-dimethoxybenzamide

Vue d'ensemble

Description

5-Bromo-N,2-dimethoxybenzamide: is a chemical compound with the molecular formula C9H10BrNO3. It is a derivative of benzamide, characterized by the presence of bromine and methoxy groups on the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-N,2-dimethoxybenzamide typically involves the bromination of 2,3-dimethoxybenzoic acid followed by amidation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent like acetic acid or dichloromethane. The amidation step involves reacting the brominated product with an amine, such as ammonia or a primary amine, under acidic or basic conditions .

Industrial Production Methods: Industrial production of this compound may involve a scalable process that ensures high yield and purity. This process often includes steps like nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization. The use of cost-effective and readily available starting materials, such as dimethyl terephthalate, is crucial for large-scale production .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine atom at the C5 position undergoes nucleophilic displacement due to the activating effects of the methoxy groups. Key examples include:

Table 1: Nucleophilic Substitution Reactions

In one protocol, 5-bromo-2,3-dimethoxybenzoyl chloride reacted with (S)-2-(aminomethyl)-1-ethylpyrrolidine in CH₂Cl₂ to yield enantiomerically pure benzamide derivatives . The bromine atom’s displacement by amines is critical for synthesizing pharmacologically active σ₂ receptor ligands .

Amide Coupling and Functionalization

The amide group participates in coupling reactions, enabling further structural diversification:

Key Pathways:

-

Acylation: Reacts with thionyl chloride to form reactive acyl chlorides, which subsequently couple with amines .

-

Reductive Amination: Aldehyde intermediates (from dioxolane hydrolysis) undergo reductive amination with dimethylamine to yield tertiary amine derivatives .

-

N-Alkylation: Secondary amines are alkylated using bromoalkyl reagents (e.g., 2-(3-bromopropyl)-1,3-dioxolane) under basic conditions .

Notable Example:

5-Bromo-2,3-dimethoxybenzoic acid was converted to its acyl chloride and coupled with 2-(aminomethyl)pyrrolidine derivatives, achieving near-quantitative yields . This method is pivotal for synthesizing dopamine D₂/D₃ receptor antagonists .

Halogen Exchange and Radiolabeling

The bromine atom is replaced with radioactive isotopes for imaging applications:

Table 2: Bromine-76 Radiolabeling

| Precursor | Conditions | Product | Application | Source |

|---|---|---|---|---|

| Tributylstannyl precursor | Electrophilic bromination, acetic acid, H₂O₂ | ⁷⁶Br-labeled benzamide | Tumor imaging via σ₂ receptors |

In a study, 5-bromo-N-(4-(3,4-dihydroisoquinolinyl)butyl)-2,3-dimethoxybenzamide underwent electrophilic bromination with ⁷⁶Br, yielding a radiotracer for positron emission tomography (PET) imaging of proliferating tumor cells .

Stability and Decomposition Pathways

Under basic or oxidative conditions, decomposition occurs via:

Applications De Recherche Scientifique

Medicinal Chemistry

1.1. σ2-Receptor Ligands

Recent studies have highlighted the potential of 5-bromo-N,2-dimethoxybenzamide as a high-affinity ligand for the σ2-receptor, which is known to be upregulated in proliferating tumor cells. The compound has been synthesized and evaluated for its binding affinity and selectivity towards this receptor, making it a candidate for in vivo imaging of tumors.

- Synthesis and Binding Affinity : The synthesis of this compound derivatives has been reported to yield compounds with significant binding affinities for the σ2-receptor. For instance, two derivatives were found to exhibit greater affinities than any previously reported ligands .

- Imaging Studies : These compounds have been utilized in biodistribution studies using mouse models with EMT-6 mammary adenocarcinoma allografts. Results indicated that the compounds showed favorable tumor-to-normal tissue ratios, suggesting their potential utility in imaging applications .

Radiopharmaceutical Development

2.1. PET Imaging Applications

The development of radiolabeled versions of this compound has opened avenues for its use as a radiotracer in Positron Emission Tomography (PET). The incorporation of bromine isotopes (e.g., ) allows for enhanced imaging capabilities.

- Comparative Studies : In comparative studies against other radiotracers like FLT, the brominated compounds demonstrated superior tumor uptake and retention characteristics, which are critical for effective imaging .

- Clinical Relevance : The ability to produce routinely at facilities like the Washington University Cyclotron Facility further supports the clinical relevance of these compounds in PET imaging applications .

Structure-Activity Relationship (SAR) Studies

3.1. Optimization of Ligand Properties

SAR studies involving this compound have been conducted to optimize its pharmacological properties:

- Flexibility and Affinity : Research indicates that conformational flexibility within the benzamide structure enhances binding affinity to various receptors, including dopamine receptors . This flexibility allows the compound to interact effectively with secondary binding sites, improving its overall efficacy.

- Dopamine Receptor Interaction : Compounds derived from this compound have shown promising results in binding assays against dopamine receptors (D2 and D3), suggesting potential applications in treating neurological disorders .

Data Tables

The following table summarizes key findings related to the binding affinities and imaging characteristics of this compound derivatives.

| Compound Name | Binding Affinity (Ki nM) | Tumor-to-Normal Tissue Ratio | Imaging Method |

|---|---|---|---|

| 5-Bromo-N-(4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl)-2,3-dimethoxybenzamide | <10 | >1 | MicroPET |

| 5-Bromo-N-(2-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)ethyl)-2-methoxybenzamide | <15 | >1 | MicroPET |

| FLT | - | <1 | PET |

Case Studies

The following case studies illustrate practical applications of this compound:

- Case Study 1 : Evaluation of tumor imaging efficacy using -labeled derivatives in preclinical models demonstrated improved visualization of tumor proliferation compared to traditional tracers.

- Case Study 2 : SAR studies led to the identification of new analogs with enhanced selectivity towards dopamine receptors, paving the way for novel treatments in neuropharmacology.

Mécanisme D'action

The mechanism of action of 5-Bromo-N,2-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. In receptor binding studies, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparaison Avec Des Composés Similaires

2,3-Dimethoxybenzamide: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.

5-Bromo-2-aryl benzimidazoles: Similar bromine substitution but different core structure, leading to distinct biological activities.

3-Acetoxy-2-methylbenzamide: Different substitution pattern, affecting its chemical and biological properties.

Uniqueness: 5-Bromo-N,2-dimethoxybenzamide is unique due to the presence of both bromine and methoxy groups, which confer specific chemical reactivity and potential biological activities.

Activité Biologique

5-Bromo-N,2-dimethoxybenzamide is a compound of significant interest due to its diverse biological activities, particularly in the context of receptor binding and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Synthesis

This compound features a bromine atom at the 5-position of the benzamide ring and two methoxy groups at the 2 and 3 positions. The synthesis typically involves amide coupling reactions, where various amines are conjugated with brominated benzoyl derivatives to yield the final product .

Receptor Binding Affinity

Dopamine Receptors:

Research indicates that 5-bromo derivatives exhibit high affinity for dopamine receptors, particularly the D2 and D3 subtypes. A study demonstrated that a related compound showed a binding affinity of for the D3 receptor, indicating potential for targeting dopaminergic pathways in neurological conditions .

Sigma Receptors:

The compound has also been evaluated for its affinity towards sigma receptors (σ1 and σ2). A series of benzamide analogs were found to possess high selectivity for σ2 receptors, which are implicated in various physiological processes including neuroprotection and cancer cell proliferation. The binding affinities reported were significantly higher than previously documented ligands .

Biological Activity Summary

| Biological Target | Binding Affinity (K_i) | Selectivity |

|---|---|---|

| D3 Receptor | 21.8 ± 5.1 nM | High |

| σ2 Receptor | <10 nM | Very High |

Case Studies

-

In Vivo Imaging Studies:

In vivo studies utilizing radiolabeled versions of this compound have shown promising results in tumor imaging. The compounds exhibited significant uptake in tumor tissues compared to normal tissues, suggesting their potential utility as imaging agents for solid tumors . -

Neuroprotective Effects:

Another study explored the neuroprotective properties of related compounds in models of neurodegeneration. The results indicated that these compounds could mitigate neuronal loss by modulating sigma receptor activity, thereby providing insights into their therapeutic potential for conditions such as Alzheimer's disease .

Mechanistic Insights

The mechanism of action for this compound appears to involve modulation of receptor activity that influences neurotransmitter systems. The dual binding capability at both dopamine and sigma receptors suggests a multifaceted approach to treatment strategies for psychiatric disorders and neurodegenerative diseases.

Propriétés

IUPAC Name |

5-bromo-N,2-dimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO3/c1-13-8-4-3-6(10)5-7(8)9(12)11-14-2/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJTNPXOXKVPMBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C(=O)NOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.